molecular formula C15H15N5O2 B2802413 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1705325-08-1

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2802413
CAS No.: 1705325-08-1
M. Wt: 297.318
InChI Key: OVZNYLWWCCRGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone is a fused heterocyclic system comprising pyrazolo-pyrido-pyrimidine and isoxazole moieties. Its structure features a bicyclic pyrido-pyrimidine core fused with a pyrazole ring, substituted at position 2 with a methyl group, and linked via a methanone bridge to a 5-methylisoxazole group.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-5-14-16-6-11-8-19(4-3-13(11)20(14)18-9)15(21)12-7-17-22-10(12)2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZNYLWWCCRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The preparation of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone generally involves multi-step synthesis strategies starting from simple precursors. The process often includes cyclization reactions, functional group modifications, and careful manipulation of reaction conditions to ensure high yields and purity.

  • Reaction Conditions: : Typically, the synthesis occurs under controlled temperatures, often requiring catalysts to accelerate the reaction. Solvents such as acetonitrile or dimethylformamide might be used to maintain appropriate reaction environments.

Industrial Production Methods: : Industrial production would leverage optimized processes developed in laboratories. This includes:

  • Batch Processing: : Where the synthesis is conducted in large reactors, allowing precise control over the reaction parameters.

  • Continuous Flow Processing: : A more modern technique that allows constant production of the compound, providing higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminium hydride can modify functional groups to obtain reduced versions of the compound.

  • Substitution: : Substitution reactions may occur, particularly on the isoxazolyl and pyrimidinyl rings, facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide, acetonitrile.

Major Products: : The major products depend on the type of reaction. Oxidation typically yields oxides or hydroxylated derivatives, while reduction results in the corresponding alcohols or amines. Substitution reactions produce various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine compounds exhibit significant antitumor properties. These compounds can inhibit enzymes like thymidine phosphorylase, which is crucial for tumor growth and metastasis. Studies have shown that modifications in the molecular structure enhance their efficacy against various cancer cell lines .

Antimicrobial Properties

The compound's structural analogs have demonstrated inhibitory effects against bacterial DNA gyrase, making them potential candidates for antibacterial therapies. This is particularly relevant given the rising concern over antibiotic resistance .

Enzyme Inhibition

The mechanism by which (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone exerts its biological effects often involves the inhibition of specific enzymes. For instance, the inhibition of thymidine phosphorylase leads to reduced tumor growth by disrupting nucleotide metabolism .

Interaction with Cellular Pathways

Compounds within this class can modulate several cellular pathways linked to inflammation and neurodegenerative diseases. They have been shown to influence pathways involving mitogen-activated protein kinases (MAPKs), which are critical in regulating cellular responses to stress and growth signals .

Case Studies

StudyFindings
Chui et al. (2020)Developed pyrazolo[1,5-a][1,3,5]triazine derivatives with significant thymidine phosphorylase inhibition and antitumor activity .
Bera et al. (2019)Synthesized a series of pyrazolo derivatives showing mixed inhibition profiles against thymidine phosphorylase with antiangiogenic properties .
Recent InsightsInvestigated the role of MAPK inhibitors in treating neurodegenerative diseases, highlighting the potential of pyrazolo compounds in this area .

Mechanism of Action

The compound's mechanism of action varies depending on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. This interaction could result in the modulation of cellular processes, influencing factors like cell growth, apoptosis, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyrimidine Family

Several pyrazolo-pyrimidine derivatives have been synthesized and studied, offering insights into structure-activity relationships (SAR):

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine 2-methyl, 5-methylisoxazole methanone ~378 (estimated) High rigidity, moderate lipophilicity
5-(4-Trifluoromethylphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one Dihydropyrazolo[1,5-a]pyrimidine 4-trifluoromethylphenyl, 2-amino 416.36 Enhanced polarity (CF₃ group), lower logP
5-(2-Methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one Dihydropyrazolo[1,5-a]pyrimidine 2-methoxyphenyl, 2-amino 378.14 Moderate solubility (methoxy group), π-π stacking potential
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo-pyridine 4-nitrophenyl, cyano, ester groups 551.51 High polarity (nitro, cyano), metabolic instability

Key Observations :

Rigidity vs.

Substituent Effects :

  • The 5-methylisoxazole group in the target compound contributes to moderate lipophilicity, contrasting with the polar trifluoromethyl (CF₃) group in or the nitro group in .
  • Methyl substituents (2-methyl on pyrazolo, 5-methyl on isoxazole) may improve metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).

Synthetic Routes :

  • Analogues like those in are synthesized via multicomponent reactions involving aromatic aldehydes and amines, suggesting that the target compound could be synthesized using similar reflux conditions in pyridine .

Patent and Industrial Relevance

The European patent () discloses pyrazolo-pyrazine derivatives with piperazine substituents, highlighting the pharmaceutical interest in fused pyrazolo-heterocycles. While the target compound lacks a piperazine group, its isoxazole methanone bridge may offer patentability advantages over prior art, particularly in kinase inhibitor design.

Biological Activity

The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of 353.39 g/mol. Its structure features a pyrazolo-pyrido-pyrimidine core linked to a 5-methylisoxazole moiety. This unique combination of rings and functional groups suggests diverse biological interactions.

Research indicates that compounds similar to this one often interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : The presence of the isoxazole ring may contribute to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, likely through the activation of intrinsic apoptotic pathways. This mechanism is critical for developing novel anticancer therapies .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Target/Effect Reference
CDK InhibitionInduces cell cycle arrest
AntibacterialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
AntimicrobialBroad-spectrum activity

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrazolopyrimidine derivatives, it was found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Testing : A series of derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentration (MIC) values below 50 µg/mL, indicating promising antibacterial activity that warrants further exploration .
  • Biofilm Inhibition : Certain derivatives showed effectiveness in inhibiting biofilm formation at sub-MIC concentrations, which is crucial for treating chronic infections associated with biofilms .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo-pyrido-pyrimidine core in this compound?

The synthesis of structurally analogous compounds (e.g., pyrazolo-pyrido-pyrimidines) typically involves multi-step pathways. For example, cyclization reactions under acidic conditions using aldehydes and heterocyclic amines are effective for forming fused pyrimidine frameworks . Key steps include:

  • Condensation of intermediates (e.g., 4-chlorobenzaldehyde with triazole derivatives).
  • Cyclization via acid catalysis (e.g., H₂SO₄ or HCl).
  • Purification via column chromatography using polar/non-polar solvent systems. Reference Table :
StepReagents/ConditionsYield Range
CyclizationHCl, 80°C, 12h45–60%
PurificationSilica gel, CH₂Cl₂/MeOH (9:1)>90% purity

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : Assign peaks for pyrazolo, pyrido, and isoxazole moieties (e.g., δ 6.2–7.6 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z with <5 ppm error).
  • IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Discrepancies in spectral data may indicate regiochemical impurities, necessitating recrystallization or alternative synthetic routes .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Pyrazolo-pyrimidines often require polar aprotic solvents (DMF, DMSO) due to low aqueous solubility.
  • Stability : Monitor pH-dependent degradation (e.g., acidic conditions may hydrolyze the methanone group).
  • Melting Point : Use differential scanning calorimetry (DSC) to verify purity (expected range: 220–250°C for similar derivatives) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable Temperature NMR : Identify conformational changes (e.g., coalescence of peaks at elevated temperatures).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (if crystallizable).

Q. What experimental designs are optimal for assessing bioactivity while minimizing off-target effects?

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or GPCRs.
  • Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase family members) at 1–10 µM concentrations.
  • Cellular Assays : Pair with cytotoxicity controls (e.g., MTT assay) to distinguish target-specific effects .

Q. How can substituent effects on the isoxazole and pyrazolo rings be systematically studied for SAR analysis?

  • Parallel Synthesis : Prepare derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups.
  • Computational Modeling : Use DFT to predict electronic effects on binding pocket interactions.
  • Biological Testing : Corrogate activity data with Hammett σ values or Hansch parameters .

Q. What statistical methods are recommended for resolving variability in multi-step synthetic yields?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading).
  • ANOVA : Identify significant factors (e.g., solvent polarity impacts cyclization yield).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables .

Methodological Guidance

Q. How to design a stability study under physiological conditions?

  • Buffer Systems : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomal preparations.
  • LC-MS Monitoring : Quantify degradation products over 24–72 hours at 37°C.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Q. What computational tools are suitable for predicting metabolic pathways?

  • In Silico Tools : Use MetaSite or GLORYx to predict phase I/II metabolism.
  • Docking Simulations : Map reactive sites (e.g., isoxazole ring) to CYP450 isoforms (e.g., 3A4, 2D6) .

Q. How to address low reproducibility in biological assays?

  • Standardized Protocols : Pre-equilibrate compounds in assay buffer for 1h to ensure solubility.
  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Blinded Experiments : Minimize bias in data interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.